Product packaging for Lysine butyrate(Cat. No.:CAS No. 80407-71-2)

Lysine butyrate

Cat. No.: B1675771
CAS No.: 80407-71-2
M. Wt: 234.29 g/mol
InChI Key: RAQUISHGVNOAMH-JEDNCBNOSA-N
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Description

Contextualization of Butyrate (B1204436) as a Microbial Metabolite

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a significant metabolite primarily produced by the anaerobic fermentation of indigestible carbohydrates and, to a lesser extent, proteins by the gut microbiota in the lower intestinal tract. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org This process is a crucial function of the gut microbiome, contributing to energy balance and the prevention of mucosal infections. mdpi.com Butyrate is well-known for its beneficial effects on intestinal homeostasis and energy metabolism. mdpi.comnih.gov It serves as the major energy source for colonocytes, the epithelial cells lining the colon, with up to 90% of it being utilized by these cells. mdpi.com Beyond providing energy, butyrate modulates biological responses in the host by acting as a histone deacetylase (HDAC) inhibitor and by binding to specific G protein-coupled receptors (GPCRs), such as GPR109a and FFAR3. mdpi.comnih.govnih.gov These interactions play vital roles in regulating immune function, epithelial barrier function, and intestinal homeostasis. mdpi.commdpi.comnih.gov

The predominant butyrogenic bacterial species, including Faecalibacterium prausnitzii, Clostridium spp., Eubacterium spp., and Roseburia spp., belong to the Firmicutes phylum. mdpi.com These bacteria primarily synthesize butyrate from carbohydrate metabolism via the butyryl-CoA: acetate (B1210297) CoA-transferase pathway and butyrate kinase pathway. mdpi.comnih.gov

Significance of Lysine (B10760008) as a Specific Metabolic Precursor for Butyrate

While carbohydrates are the primary substrates for butyrate production, amino acids, including lysine, can also be utilized by gut bacteria to generate butyrate, albeit in minor fractions. frontiersin.orgnih.gov Research has specifically identified a pathway where lysine is metabolized to butyryl-CoA, which is subsequently converted into butyrate. researchgate.net This process involves enzymes such as CoA transferase. nih.gov Studies have isolated bacterial strains from the human intestine, such as Intestinimonas strain AF211, that can convert lysine stoichiometrically into butyrate and acetate. nih.govresearchgate.net This conversion highlights the potential for protein and amino acid fermentation to contribute to the butyrate pool in the gut. nih.govnih.gov The lysine degradation pathway to butyrate has been studied in various bacteria, including Fusobacterium nucleatum and certain clostridia. mdpi.comasm.org

Academic Rationale for Investigating Lysine Butyrate as a Distinct Chemical Entity

The investigation of this compound as a distinct chemical entity in chemical biology research is driven by several academic rationales. Firstly, understanding the specific metabolic pathways utilized by gut bacteria, such as the conversion of lysine to butyrate, provides crucial insights into the complex biochemical interactions within the gut microbiome and between the microbiota and the host. researchgate.netnih.gov Identifying the specific bacterial species and enzymes involved in this conversion pathway contributes to a more comprehensive picture of microbial metabolism. nih.gov

Secondly, studying this compound allows researchers to explore the potential biological activities of a compound that combines structural features of both lysine and butyrate. While butyrate itself has known physiological effects, the conjugation with lysine might influence its absorption, distribution, metabolism, and interaction with host tissues and cellular targets. A pharmacokinetic study, for instance, compared this compound (LysB) to sodium butyrate (NaB) and tributyrin (B1683025) (TB), demonstrating differences in bioavailability and systemic appearance, suggesting that the form in which butyrate is delivered matters. researchgate.netjournalofexerciseandnutrition.com

Furthermore, the academic interest lies in elucidating whether this compound possesses unique properties or enhanced activities compared to butyrate alone or other butyrate derivatives. Given that butyrate can influence gene expression through HDAC inhibition and signal through GPCRs, investigating how this compound interacts with these pathways can reveal novel mechanisms of action or potentially more potent effects. mdpi.comnih.govnih.govacs.org Research into lysine acylation as a posttranslational modification also provides a context for studying how butyryl groups can be attached to lysine residues in proteins, influencing protein function and cellular processes. researchgate.netelifesciences.orgresearchgate.net Although lysine butyrylation (Knbu) and lysine isobutyrylation (Kibu) are distinct modifications, the study of this compound can inform our understanding of how butyryl groups are handled in biological systems. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2O4 B1675771 Lysine butyrate CAS No. 80407-71-2

Properties

CAS No.

80407-71-2

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

butanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1

InChI Key

RAQUISHGVNOAMH-JEDNCBNOSA-N

SMILES

CCCC(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCCC(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine butyrate

Origin of Product

United States

Microbial Biosynthesis and Enzymatic Pathways of Butyrate from Lysine

Identification and Characterization of Lysine-Utilizing Butyrogenic Microorganisms

Several bacterial species and strains have been identified that possess the metabolic capacity to convert lysine (B10760008) into butyrate (B1204436). The distribution of the genes encoding this pathway varies across different microbial phyla.

Prevalent Bacterial Species and Strains

Butyrate-producing bacteria that utilize lysine include species from various genera. Intestinimonas strain AF211, isolated from the human intestine, is a notable example capable of stoichiometrically converting lysine into butyrate and acetate (B1210297). researchgate.netnih.gov This strain can also convert fructoselysine, an Amadori product, into butyrate. researchgate.netnih.govnih.gov

While many well-known butyrate producers belong to the phylum Firmicutes, such as members of the Lachnospiraceae and Ruminococcaceae families which primarily utilize carbohydrate fermentation via the acetyl-CoA pathway, the lysine fermentation pathway is also found in other bacterial groups. nih.govasm.orgmdpi.comfrontiersin.org Certain species within the Fusobacterium and Porphyromonas genera (phyla Fusobacteria and Bacteroidetes, respectively) have been shown to utilize amino acid metabolism, including the lysine pathway, for butyrate production. frontiersin.orgfrontiersin.orgnih.gov For instance, Fusobacterium nucleatum has been reported to contain an operon dedicated to the anaerobic fermentation of L-lysine. researchgate.net

Distribution of Lysine Pathway Genes Across Microbial Phyla

Metagenomic analyses have revealed the distribution of genes involved in butyrate synthesis pathways across diverse bacterial genomes. While the acetyl-CoA pathway is the most prevalent butyrate production route in the gut microbiome, the lysine pathway is also represented in numerous phyla. asm.orgnih.gov Studies screening bacterial genomes have identified the potential for butyrate production via the lysine pathway in members of the Firmicutes, Bacteroidetes, Fusobacteria, Actinobacteria, and Thermotogae. asm.orgmdpi.comnih.gov

A broad analysis of bacterial genomes identified 225 bacteria with the potential to produce butyrate, with the lysine pathway being present in 110 of the screened genomes. frontiersin.org In human gut metagenomes, the lysine pathway has been observed, although at a lower prevalence compared to the acetyl-CoA pathway. asm.orgnih.gov The relative abundance of the lysine pathway can differ between human populations with varying lifestyles. oup.com

The presence of the genetic capacity for lysine conversion to butyrate in colonic samples from healthy human subjects suggests its ecological relevance in the gut environment. researchgate.netnih.gov

Detailed Enzymatic Mechanisms of Lysine Conversion to Butyrate

The conversion of lysine to butyrate proceeds through a series of enzymatic reactions, involving several key intermediates and enzymes. The pathway involves the initial rearrangement of lysine, followed by deamination, cleavage, and ultimately the formation of butyryl-CoA, which is then converted to butyrate. frontiersin.orgresearchgate.netfigshare.comnih.gov

The core steps involving the specified enzymes are as follows:

Lysine 2,3-Aminomutase (KamA) Catalysis

The first committed step in the lysine fermentation pathway is the conversion of L-lysine to L-β-lysine. mdpi.comresearchgate.netfigshare.comwikipedia.orgresearchgate.net This reaction is catalyzed by Lysine 2,3-aminomutase (KamA), also known as lysine 2,3-aminomutase (LAM). wikipedia.orgnih.govuniprot.org KamA is a radical SAM enzyme that requires several cofactors for its activity, including S-adenosylmethionine (SAM), pyridoxal (B1214274) 5′-phosphate (PLP), and an iron-sulfur cluster (specifically a [4Fe-4S] cluster). wikipedia.orgnih.govuniprot.orgresearchgate.net The enzyme facilitates this interconversion through a radical mechanism initiated by a 5'-deoxyadenosyl radical generated from SAM. wikipedia.orgresearchgate.net KamA has been characterized in organisms like Clostridium subterminale SB4. wikipedia.orgnih.gov

Lysine 5,6-Aminomutase (KamD, KamE) Activity

Following the formation of L-β-lysine, the next step involves its rearrangement to L-erythro-3,5-diaminohexanoate. mdpi.comresearchgate.netfigshare.comnih.gov This reaction is catalyzed by β-lysine 5,6-aminomutase, which is typically represented by the enzymes KamD and KamE. frontiersin.orgnih.gov This enzyme facilitates the migration of an amino group from the 6th carbon to the 5th carbon of β-lysine.

3,5-Diaminohexanoate (B231605) Dehydrogenase (Kdd) Function

L-erythro-3,5-diaminohexanoate is then deaminated and oxidized to yield 3-keto-5-aminohexanoate. mdpi.comresearchgate.netfigshare.comnih.govresearchgate.net This reaction is catalyzed by 3,5-diaminohexanoate dehydrogenase (Kdd). frontiersin.orgnih.govresearchgate.netuniprot.orggoogle.com Kdd is a NAD(P)-dependent enzyme, meaning it utilizes either NAD+ or NADP+ as a cofactor for the oxidation step. researchgate.netfigshare.comuniprot.org This enzyme plays a crucial role in introducing a keto group into the molecule, preparing it for subsequent cleavage. Kdd has been characterized in organisms that ferment lysine, including Fusobacterium nucleatum. researchgate.netuniprot.orggoogle.com

3-Keto-5-Aminohexanoate Cleavage Enzymes (Kce)

The enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce) plays a specific role in the lysine fermentation pathway. It catalyzes the reversible cleavage of 3-keto-5-aminohexanoate. frontiersin.orgmdpi.comresearchgate.netplos.orgrhea-db.org This reaction involves the participation of acetyl-CoA, leading to the formation of 3-aminobutyryl-CoA and acetoacetate. frontiersin.orgmdpi.comresearchgate.netplos.orgrhea-db.org Kce activity has been characterized in various bacteria known to ferment lysine, including Clostridium sticklandii, Clostridium subterminale, and Fusobacterium nucleatum. nih.govresearchgate.netrhea-db.org The identification and characterization of the gene encoding Kce, alongside other enzymes in the pathway, have been crucial in understanding the complete enzymatic cascade of lysine fermentation to butyrate. researchgate.netrhea-db.org

3-Aminobutyryl-CoA Ammonia (B1221849) Lyase (Kal) Reactions

Following the cleavage step catalyzed by Kce, 3-aminobutyryl-CoA is further processed by the enzyme 3-aminobutyryl-CoA ammonia lyase (Kal). frontiersin.orgmdpi.comresearchgate.netplos.org Kal is responsible for the deamination of 3-aminobutyryl-CoA, a reaction that results in the formation of crotonyl-CoA. frontiersin.orgmdpi.comresearchgate.netplos.org This step is a critical juncture in the pathway, as crotonyl-CoA is a common intermediate in several butyrate production routes. mdpi.comnih.govmdpi.comfrontiersin.org The activity of Kal effectively removes an ammonia molecule from the substrate, preparing it for subsequent reduction steps that lead to the formation of butyryl-CoA and ultimately butyrate. frontiersin.orgmdpi.comresearchgate.netplos.org

Terminal Butyryl-CoA Transferases (e.g., But) and Butyrate Kinase (Buk)

The final steps in the microbial production of butyrate from lysine involve the conversion of butyryl-CoA to butyrate. This conversion is primarily catalyzed by one of two types of enzymes: butyryl-CoA:acetate CoA transferase (But) or butyrate kinase (Buk). frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Butyryl-CoA:acetate CoA transferase (But) facilitates the transfer of a CoA group from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. nih.govfrontiersin.orgmdpi.comresearchgate.net This reaction is a common mechanism for butyrate formation in many butyrogenic bacteria and also regenerates acetyl-CoA, which can be utilized in other metabolic processes or even feed back into butyrate production pathways under certain conditions. nih.govnih.gov

Alternatively, some bacteria utilize butyrate kinase (Buk). frontiersin.orgnih.govfrontiersin.orgresearchgate.net This enzyme catalyzes the phosphorylation of butyryl-CoA to form butyryl phosphate, which is then dephosphorylated by Buk to produce butyrate and ATP. nih.govfrontiersin.orgresearchgate.net The Buk pathway is associated with ATP generation via substrate-level phosphorylation. nih.gov

Research indicates that the But-mediated route is often more prevalent among butyrate-producing bacteria compared to the Buk pathway. frontiersin.orgnih.gov However, the distribution and utilization of these terminal enzymes can vary depending on the bacterial species and environmental conditions. frontiersin.orgnih.govfrontiersin.orgnih.gov

Integration and Cross-Feeding with Other Butyrate Production Pathways

Interactions with the Acetyl-CoA Pathway

The lysine fermentation pathway can interact with the acetyl-CoA pathway, which is a major route for butyrate production, particularly from carbohydrates. mdpi.comsci-hub.senih.govmdpi.comnih.gov As mentioned earlier, the But enzyme utilized in the terminal step of the lysine pathway produces acetyl-CoA. nih.govfrontiersin.orgmdpi.comresearchgate.net This acetyl-CoA can then enter the acetyl-CoA pathway, contributing to further butyrate synthesis. nih.govnih.gov This interaction highlights a potential synergy between the lysine and acetyl-CoA pathways, where the fermentation of lysine can indirectly support or enhance butyrate production from other substrates by providing a key intermediate. nih.gov Some studies suggest that this "cross-feeding" can lead to increased energy production. nih.gov

Conversion of Amadori Products (e.g., Fructoselysine)

Certain bacteria capable of fermenting lysine to butyrate can also metabolize Amadori products, such as fructoselysine. nih.govsciety.orgresearchgate.netsciencedaily.comnih.gov Fructoselysine is formed through the Maillard reaction between glucose and lysine, commonly found in heated foods. nih.govsciety.orgsciencedaily.comnih.gov The conversion of fructoselysine to butyrate has been observed in specific gut commensal bacteria, such as Intestinimonas strain AF211. nih.govsciety.orgresearchgate.netsciencedaily.comnih.gov This process involves the degradation of fructoselysine, releasing lysine and glucose-6-phosphate, which can then enter their respective metabolic pathways to contribute to butyrate formation. researchgate.net The ability of these bacteria to convert potentially harmful Amadori products into beneficial butyrate underscores their significant role in gut health. nih.govsciety.orgsciencedaily.comnih.gov

Metabolic Flux Analysis and Stoichiometry of Lysine-Derived Butyrate Production

In Intestinimonas strain AF211, for instance, stoichiometric analysis of lysine fermentation revealed the conversion of lysine into butyrate, acetate, and ammonia. nih.govresearchgate.net One study reported the conversion of approximately 16.8 mM lysine into 14.2 mM butyrate, 15.6 mM acetate, and 22.1 mM NH3 when the bacterium was grown with lysine as the sole carbon and energy source. nih.gov This suggests a proposed fermentation reaction stoichiometry: C6H14O2N2 + 2H2O → C4H8O2 + C2H4O2 + 2NH3. nih.gov

Metabolic flux analysis can reveal the activity of the lysine pathway relative to other butyrate production routes within a microorganism or a microbial community. asm.orgnih.govbiorxiv.org While the acetyl-CoA pathway is often the most prevalent route for butyrate synthesis in the gut microbiome, the lysine pathway also contributes significantly in certain bacteria and environments. nih.govnih.gov Studies have shown that the distribution and activity of these pathways can vary among different bacterial species and even among strains of the same species. frontiersin.orgnih.gov

Data from a study on Intestinimonas strain AF211 demonstrating the conversion of L-lysine is presented below: nih.gov

Substrate/ProductInitial Concentration (mM)Final Concentration (mM)Change (mM)
L-lysine16.8 ± 0.40-16.8
Butyrate014.2 ± 0.6+14.2
Acetate015.6 ± 0.7+15.6
NH3022.1 ± 0.5+22.1

Note: Values represent mean ± standard deviation of biological duplicates. nih.gov

Metabolic flux analysis can also indicate the energetic efficiency of the lysine pathway compared to other routes. biorxiv.org Some studies suggest that while the lysine pathway is active and contributes to butyrate production, the acetyl-CoA pathway might be energetically favored in certain conditions. biorxiv.org

Molecular Mechanisms of Action: Epigenetic and Receptor Mediated Signaling

Epigenetic Regulation via Histone Modification

Epigenetic regulation plays a crucial role in controlling gene expression without altering the underlying DNA sequence. Histone modifications are key players in this process, altering chromatin structure and influencing the accessibility of transcription factors to DNA. Butyrate (B1204436), a component of lysine (B10760008) butyrate, is a well-established modulator of histone modifications.

Histone Deacetylase (HDAC) Inhibition Profile and Specificity

Butyrate is recognized as a histone deacetylase inhibitor (HDACi). plos.orgnih.govresearchgate.netsci-hub.senih.govfrontiersin.org HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, generally leading to a more condensed chromatin structure and repressed gene transcription. nih.govnih.gov By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, which is typically associated with a more open chromatin structure and increased gene expression. plos.orgresearchgate.netnih.govmdpi.com

While butyrate is considered a pan-HDAC inhibitor affecting multiple classes of HDACs, its inhibitory effects can vary depending on the specific HDAC isoform and cellular context. frontiersin.orgfrontiersin.org Studies have shown that butyrate can inhibit class I and class II HDACs. frontiersin.orgfrontiersin.org For instance, maximum inhibition effectiveness of about 80% has been observed for HDAC1/2 with butyrate. frontiersin.org However, some studies suggest that butyrate might not inhibit certain HDACs like class III SIRTs and class IIb HDAC6 and 10. e-century.usjst.go.jp The precise mechanism of HDAC inhibition by butyrate is not fully elucidated, with possibilities including direct interaction or acting as a product inhibitor of deacetylation. frontiersin.orge-century.usresearchgate.net

Lysine Butyrylation (Kbu) and Isobutyrylation (Kibu) on Histones (e.g., H3K18, H4K12)

Beyond its role as an HDAC inhibitor, butyrate can also directly contribute to histone modifications through a process called lysine butyrylation (Kbu). nih.govnews-medical.netbiorxiv.orgnih.gov Kbu is a post-translational modification where a butyryl group is covalently attached to lysine residues on histones and other proteins. nih.govnih.gov This modification is biochemically dependent on butyryl-CoA. nih.govbiorxiv.org

Lysine butyrylation was initially identified as a straight-chain n-butyrylation (Knbu). nih.govresearchgate.net More recently, lysine isobutyrylation (Kibu), a structural isomer of n-butyrylation, has also been identified as a new histone modification mark. nih.govbiorxiv.orgresearchgate.net While n-butyryl-CoA is derived from fatty acid metabolism, isobutyryl-CoA is derived from the valine metabolic pathway. nih.govbiorxiv.org Both exogenous butyrate and isobutyrate can be converted to their respective acyl-CoA forms by cellular short-chain acyl-CoA synthetases. nih.govbiorxiv.org

Specific histone lysine sites have been identified as targets for butyrylation and isobutyrylation. Research has shown the presence of lysine butyrylation and isobutyrylation on histones, including H3K18 and H4K12. news-medical.netbiorxiv.org Studies using modification-specific antibodies have detected the dose-dependent deposition of Kbu and Kibu marks on these histone sites. news-medical.net Mass spectrometry analysis has further validated the direct incorporation of short-chain fatty acids as butyryl-CoA and isobutyryl-CoA, facilitating histone acylation. news-medical.net

Data on specific histone modification sites influenced by butyrate treatment:

HistoneLysine SiteModificationEffect of Butyrate TreatmentSource
H4K8Acetylation (Ac)Increased (approx. twofold) plos.orgresearchgate.net
H3K9Acetylation (Ac)Not significantly influenced plos.orgresearchgate.net
H3K9Butyrylation (Bu)Significant increase (at higher concentrations) nih.gov
H3K18Butyrylation (Bu)Detected news-medical.netbiorxiv.org
H4K12Butyrylation (Bu)Detected news-medical.netbiorxiv.org
H3K9Acetylation (Ac)Increased mdpi.comfrontiersin.org
H3K14Acetylation (Ac)Increased mdpi.com
H3K27Acetylation (Ac)Increased mdpi.com
H3K18Acetylation (Ac)Not affected mdpi.com

Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are involved in catalyzing lysine butyrylation. nih.govnih.govbiorxiv.org Members like p300/CBP and HAT1 have been shown to possess lysine n-butyryltransferase and isobutyryltransferase activity. nih.govnih.govbiorxiv.orgresearchgate.net

Modulation of Chromatin Structure and Accessibility

Histone modifications, including acetylation and butyrylation, directly influence chromatin structure and accessibility. Acetylation of lysine residues neutralizes the positive charge on histones, reducing their interaction with the negatively charged DNA backbone. nih.govamegroups.org This leads to a less condensed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery. plos.orgnih.govamegroups.org

Butyrylation, similar to acetylation, can also modulate chromatin structure. Studies have shown that short-chain fatty acid-derived modifications, including butyrylation, can increase chromatin accessibility. news-medical.netbiorxiv.org This increased accessibility can influence the expression of various genes, including those involved in growth, differentiation, and other cellular processes. news-medical.net The specific effects on chromatin structure and gene expression can vary between normal and cancer cells. news-medical.net

G-Protein Coupled Receptor (GPCR) Activation and Signaling Cascades

In addition to its epigenetic effects, butyrate can also exert its biological functions by activating specific G-protein coupled receptors (GPCRs) located on the cell surface. nih.govsci-hub.sefrontiersin.orge-century.usoncotarget.comfrontiersin.orgmdpi.comnih.govpnas.orgcambridge.org These receptors serve as a link between extracellular signals, such as the presence of short-chain fatty acids like butyrate, and intracellular signaling cascades. e-century.usfrontiersin.org

Ligand-Receptor Binding Affinities for FFAR2 (GPR43), FFAR3 (GPR41), and GPR109A

Butyrate is known to activate several GPCRs, including FFAR2 (GPR43), FFAR3 (GPR41), and GPR109A (HCAR2). sci-hub.sefrontiersin.orge-century.usoncotarget.comfrontiersin.orgmdpi.comnih.govpnas.orgcambridge.org These receptors are expressed in various tissues and cell types, including immune cells, enteroendocrine cells, and colonocytes. frontiersin.orgfrontiersin.orgmdpi.comnih.govcambridge.org

The binding affinities of butyrate for these receptors can vary. FFAR2 (GPR43) recognizes acetate (B1210297), propionate (B1217596), and butyrate, with some sources indicating acetate and propionate having higher affinity than butyrate in humans. cambridge.orgmdpi.comresearchgate.netunil.ch FFAR3 (GPR41) binds propionate, butyrate, and acetate, with a generally lower affinity for acetate compared to propionate and butyrate. nih.govresearchgate.netresearchgate.net GPR109A (HCAR2) is a receptor for niacin but also recognizes butyrate, although some sources indicate a lower affinity for butyrate compared to niacin. cambridge.orgcambridge.orgaacrjournals.org Butyrate binds and activates GPR109A with an EC50 of 1.6 mmol/l. cambridge.orgaacrjournals.org

Summary of reported ligand affinities for key GPCRs activated by butyrate:

ReceptorAlternative Name(s)Ligands (including Butyrate)Butyrate AffinityNotes on Relative AffinitySource
FFAR2GPR43Acetate, Propionate, Butyrate, other SCFAsVariesAcetate and propionate generally higher affinity than butyrate in humans. frontiersin.orgnih.govcambridge.orgmdpi.comresearchgate.netunil.ch
FFAR3GPR41Propionate, Butyrate, Acetate, Valerate, CaproateVariesLower affinity for acetate compared to propionate and butyrate. High affinity for propionate and butyrate. frontiersin.orgnih.govcambridge.orgmdpi.comresearchgate.netresearchgate.net
GPR109AHCAR2Niacin, Butyrate, β-hydroxybutyrateLower affinity than niacinEC50 for butyrate is 1.6 mmol/l. cambridge.orgcambridge.orgaacrjournals.org

Activation of these GPCRs by butyrate can trigger various intracellular signaling cascades, including those mediated by Gαi/o and Gαq proteins, leading to diverse cellular responses. pnas.orgcambridge.orgmdpi.com For example, FFAR2 activation can inhibit adenylate cyclase and increase intracellular calcium concentration. mdpi.com FFAR3 activation has been linked to the regulation of the sympathetic nervous system. mdpi.comresearchgate.net GPR109A activation has been associated with anti-inflammatory effects and the induction of apoptosis in certain cell types. mdpi.comnih.gov

Lysine butyrate is a chemical compound that has garnered attention for its potential biological activities, particularly concerning its molecular mechanisms of action. While research often focuses on butyrate as a short-chain fatty acid (SCFA) produced by gut microbiota, the specific compound this compound, as a conjugate or derivative, may exhibit distinct or combined effects. Butyrate itself is known to be produced through several pathways, including a lysine degradation pathway in certain bacteria sci-hub.senih.govmdpi.compreprints.orgnih.gov. This highlights a metabolic link between lysine and butyrate.

The molecular mechanisms of action of butyrate, and by extension, potentially this compound, are multifaceted, involving both epigenetic modifications and receptor-mediated signaling pathways. These mechanisms contribute to its observed effects on cellular function, inflammation, and gene expression.

This compound, or its constituent butyrate, exerts its influence through key molecular mechanisms. One primary mechanism involves epigenetic modulation, specifically through the inhibition of histone deacetylases (HDACs) mdpi.commdpi.comoncotarget.commdpi.comfrontiersin.orgmdpi.com. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repressed gene transcription mdpi.commdpi.com. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and increased accessibility for transcription factors, thereby enhancing gene expression mdpi.commdpi.commdpi.com. This epigenetic effect can influence a wide range of cellular processes, including differentiation, proliferation, and apoptosis sci-hub.semdpi.commdpi.com.

In addition to epigenetic effects, butyrate also mediates its actions through specific cell surface receptors, particularly G protein-coupled receptors (GPCRs) sci-hub.semdpi.comoncotarget.commdpi.comfrontiersin.orgfrontiersin.orgnih.gov. These receptors, including FFAR2 (GPR43), FFAR3 (GPR41), and GPR109A (HCAR2), are expressed on various cell types, including immune cells and epithelial cells sci-hub.semdpi.commdpi.comfrontiersin.org. The binding of butyrate to these receptors initiates intracellular signaling cascades that can modulate diverse cellular functions mdpi.comnih.gov.

Downstream Intracellular Signaling Events Initiated by GPCR Activation

Activation of GPCRs by butyrate triggers a series of downstream intracellular signaling events. GPCRs are seven-transmembrane helix proteins that, upon ligand binding, undergo conformational changes allowing them to couple with heterotrimeric G proteins frontiersin.orgnih.gov. These G proteins, composed of α, β, and γ subunits, then dissociate, and the activated Gα subunit or the Gβγ dimer can interact with various downstream effectors frontiersin.org.

While the specific downstream pathways activated by this compound may depend on the cell type and the specific GPCRs involved, research on butyrate indicates that its interaction with GPCRs can influence pathways such as those involving adenylate cyclase, phospholipase C, and phosphoinositide-3-kinase (PI3K) frontiersin.org. Activation of FFAR2 and FFAR3, for instance, is often coupled to Gi/o proteins, leading to a decrease in intracellular cAMP levels nih.gov. GPR109A activation is also coupled to Gi/o proteins nih.gov. These changes in secondary messengers can then impact the activity of various kinases and other signaling molecules, ultimately affecting gene expression and cellular behavior.

Modulation of Cellular Signaling Pathways

Beyond direct GPCR activation, butyrate, and potentially this compound, significantly modulates several key intracellular signaling pathways involved in inflammation, metabolism, and cell growth.

Regulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity preprints.orgnih.gov. Butyrate has been shown to suppress NF-κB signaling pathways sci-hub.sepreprints.orgnih.govmdpi.comnih.gov. This inhibition can occur through several mechanisms, including the rescue of redox machinery and control of reactive oxygen species, which are involved in NF-κB activation nih.gov. Butyrate's HDAC inhibitory activity also contributes to the suppression of NF-κB by affecting the acetylation status of NF-κB subunits or associated proteins sci-hub.semdpi.compnas.org. Studies have demonstrated that butyrate can inhibit NF-κB nuclear translocation and reduce its expression in various cell types, including macrophages and colonic epithelial cells sci-hub.sepreprints.org. This modulation of NF-κB activity is considered a key mechanism underlying the anti-inflammatory effects attributed to butyrate sci-hub.senih.govmdpi.com.

Data on butyrate's effect on NF-κB activity:

Cell TypeStimulusButyrate Effect on NF-κB ActivityReference
MacrophagesLPSInhibition mdpi.compnas.org
Human Colon Cell LinesVariousReduction preprints.orgmdpi.com
Lamina Propria Mononuclear CellsCrohn's DiseaseReduction preprints.orgmdpi.com
Pancreatic Beta CellsIL-1βSuppression nih.gov

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear hormone receptor that plays a significant role in adipogenesis, glucose homeostasis, and inflammation nih.govresearchgate.net. Butyrate has been shown to activate PPAR-γ frontiersin.orgnih.govmdpi.comresearchgate.net. This activation is thought to contribute to its anti-inflammatory effects, particularly in colonic epithelial cells where PPAR-γ is highly expressed nih.gov. Activation of PPAR-γ by butyrate can influence the expression of genes involved in lipid metabolism and inflammatory responses nih.govmdpi.comfrontiersin.org.

Data on butyrate's effect on PPAR-γ:

Cell TypeButyrate Effect on PPAR-γ ActivityAssociated OutcomeReference
Colonic Epithelial CellsActivationAnti-inflammatory effects nih.gov
NeutrophilsActivationAnti-inflammatory effects mdpi.com
Intestinal Epithelial CellsActivation (at 0.01-1 mM)Epithelial barrier integrity frontiersin.org
Hepatic CellsUpregulation (PPARα)Alleviation of hepatic inflammation frontiersin.org

Influence on AMP-Activated Protein Kinase (AMPK) Pathways

AMP-Activated Protein Kinase (AMPK) is a crucial regulator of cellular energy metabolism frontiersin.orgnih.gov. Butyrate has been shown to influence AMPK pathways nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. This can occur through multiple mechanisms, including increasing the AMP:ATP ratio within cells upon its metabolism, which directly activates AMPK frontiersin.org. Additionally, butyrate's interaction with GPCRs, particularly GPR41, may indirectly activate AMPK by lowering intracellular cAMP levels frontiersin.org. Butyrate's HDAC inhibitory activity can also contribute to AMPK activation by enhancing the expression of adiponectin receptors frontiersin.orgnih.gov. Activation of AMPK by butyrate can lead to downstream effects such as the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and metabolism nih.govfrontiersin.org.

Data on butyrate's effect on AMPK:

Mechanism of AMPK InfluenceDownstream EffectsReference
Increased AMP:ATP ratioDirect AMPK activation frontiersin.org
GPCR (GPR41) activationIndirect AMPK activation via reduced cAMP frontiersin.org
HDAC InhibitionEnhanced adiponectin receptor expression, AMPK activation frontiersin.orgnih.gov
Direct activationIncreased lipid oxidation, reduced fat mass frontiersin.orgnih.gov
Activation in CKD ratsReduced renal injury frontiersin.org
Activation in DKD ratsInhibition of mTOR, induction of autophagy frontiersin.org

Interactions with Wnt and Transforming Growth Factor-Beta (TGF-β) Signaling

Butyrate has been observed to interact with Wnt and Transforming Growth Factor-Beta (TGF-β) signaling pathways, which are involved in various cellular processes, including cell growth, differentiation, and immune regulation nih.govnews-medical.netoup.commdpi.comnih.govfrontiersin.org.

Research indicates that butyrate can modulate Wnt/β-catenin signaling nih.govmdpi.comnews-medical.netoup.comresearchgate.net. While the mechanisms are still being elucidated, studies suggest that butyrate can activate Wnt/β-catenin signaling and induce apoptosis in certain cancer cell lines oup.comresearchgate.net. Recent findings also indicate that beta-catenin can be butyrylated at specific lysine residues by certain acetyltransferases, and this butyrylation can increase its transcriptional activity oup.com.

Butyrate also influences TGF-β signaling nih.govnih.govnews-medical.netmdpi.comnih.govfrontiersin.orgnih.gov. TGF-β is a cytokine with diverse roles, including immunosuppression and regulation of cell proliferation and differentiation nih.govfrontiersin.orgnih.gov. Butyrate has been shown to upregulate TGF-β in some contexts nih.govnih.gov. The mechanism may involve the activation of transcription factors like SP1 through butyrate's HDAC inhibitory property nih.gov. Butyrate has also been shown to suppress specific non-canonical TGF-β signaling pathways, such as Rho-like GTPases and PI3K/AKT, which can contribute to anti-fibrotic effects mdpi.com.

Data on butyrate's interaction with Wnt and TGF-β signaling:

PathwayButyrate EffectMechanism / Associated OutcomeReference
Wnt/β-cateninModulation / ActivationInduction of apoptosis (in certain cancer cells), β-catenin butyrylation nih.govmdpi.comnews-medical.netoup.comresearchgate.net
TGF-βUpregulationActivation of SP1, HDAC inhibition nih.govnih.gov
TGF-βSuppressionInhibition of non-canonical pathways (Rho-like GTPases, PI3K/AKT) mdpi.com

Gene Expression and Proteomic Modulation by Lysine Butyrate

Global Transcriptomic Profiling in Cellular Models

Global transcriptomic profiling, often using techniques like RNA sequencing, has been employed to understand the widespread impact of butyrate (B1204436) on gene expression in various cellular models. nih.govplos.orgplos.org These studies reveal significant changes in the expression levels of a large number of genes following butyrate treatment. nih.govplos.org

Differentially Expressed Genes Associated with Lysine (B10760008) Butyrate Treatment

Studies focusing on butyrate have identified thousands of genes that are differentially expressed upon treatment. For instance, in bovine epithelial cells, approximately 11,408 genes were significantly impacted by butyrate treatment, showing differential expression with a false discovery rate (FDR) < 0.05. plos.org Another study comparing butyrate treatment in colorectal cancer cell lines and mouse intestinal epithelial cells identified 560 genes that were consistently differentially expressed across these different models. biorxiv.org While direct data on differentially expressed genes specifically induced by Lysine butyrate is not explicitly detailed in the provided results, studies on butyrate indicate a broad impact on the transcriptome.

Enrichment Analysis of Biological Pathways and Functional Categories

Enrichment analysis of differentially expressed genes after butyrate treatment reveals significant perturbations in various biological pathways and functional categories. In bovine epithelial cells, major affected processes included nucleic acid metabolic processes, DNA metabolic processes, regulation of the cell cycle, and DNA replication. plos.org Gene ontology term analysis of genes upregulated by butyrate in a different study showed enrichment in biological associations including inflammatory and immune responses. biorxiv.org Butyrate supplementation has also shown enrichment in genes regulating cell motility, adhesion, and actin organization. news-medical.net

Regulation of Specific Gene Families and Molecular Targets

Butyrate's influence extends to the regulation of specific gene families involved in crucial cellular processes.

Genes Involved in Inflammatory and Immune Responses (e.g., Cytokines, Chemokines)

Butyrate is well-known for its anti-inflammatory properties, which are mediated, in part, by regulating the expression of genes involved in inflammatory and immune responses. journalofexerciseandnutrition.commdpi.comnews-medical.netbiorxiv.orgnih.gov Studies have shown that butyrate can inhibit pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, IL-6, and IL-8, while upregulating anti-inflammatory cytokines like IL-10 and TGF-β. nih.gov Butyrate can reduce lipopolysaccharide-induced cytokine production in dendritic cells. journalofexerciseandnutrition.com It can also decrease the expression of genes encoding IL-6, IL-12a, and IL-12b in macrophages. pnas.org However, some studies indicate that butyrate may not affect the expression of certain primary LPS response genes like TNF-α and CCL2 (MCP-1) in macrophages, suggesting selective regulation of inflammatory mediators. pnas.org In the context of a human skin model, lysine alone was shown to decrease the expression of CXCL8 and IL6. nih.gov

Genes Related to Cellular Differentiation and Proliferation (e.g., MYC, FOS)

Butyrate affects cell differentiation, proliferation, and motility. nih.govplos.org It can induce cell cycle arrest and apoptosis, partly through its inhibition of HDACs. nih.govplos.org Butyrate supplementation has shown significant binding at oncogenic loci such as MYC and FOS, and has been shown to alter their expression. news-medical.netbiorxiv.orgbiorxiv.org Studies have indicated that butyrate can affect the production of cyclin D3, potentially leading to a cessation of cells in the G1 phase of the cell cycle and a shift toward terminal differentiation. frontiersin.org Butyrate can also lead to the upregulation of differentiation-related genes and suppression of cell cycle regulators. news-medical.net In a human skin model, a butyrate derivative (Zinc Dibutyroyllysinate) increased the expression of genes promoting epidermal differentiation. nih.gov

Genes Encoding Tight Junction Proteins (e.g., Claudins, Occludins, ZO-1)

Butyrate plays a role in maintaining the integrity of the intestinal epithelial barrier by controlling the expression of tight junction proteins. mdpi.comnews-medical.net It has been shown to modulate the expression of tight junction proteins such as claudin-1, occludin, and ZO-1. nih.govwjgnet.comfrontiersin.orgmdpi.com Butyrate can recover barrier function through the positive regulation of the expression of claudin-1, ZO-1, and occludin in cellular models. frontiersin.org This effect may be mediated by the upregulation of tight junction proteins. frontiersin.org Studies have shown that butyrate can increase the expression of genes associated with tight junction proteins, including claudin-1 and occludin. frontiersin.org

Genes Associated with Metabolic Regulation (e.g., GLP-1, PYY)

Butyrate is known to influence the expression and secretion of key metabolic hormones, notably Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) guidetomalariapharmacology.orgfishersci.sefishersci.cafishersci.caamericanelements.com. These hormones play crucial roles in glucose homeostasis, appetite regulation, and energy balance. Studies have shown that butyrate can stimulate the release of GLP-1 from intestinal L-cells guidetomalariapharmacology.orgfishersci.se. This effect is significant as GLP-1 enhances glucose-dependent insulin (B600854) secretion and reduces appetite guidetomalariapharmacology.orgfishersci.senih.gov. Similarly, butyrate has been found to strongly increase the expression and secretion of PYY, a hormone that influences energy intake and expenditure fishersci.seamericanelements.com. The stimulation of these gut hormones by butyrate may represent a mechanism by which gut microbiota metabolites influence host metabolism guidetomalariapharmacology.org. Research, including studies in animal models and human cell lines, supports the notion that butyrate can upregulate GLP-1 and PYY, potentially offering benefits for metabolic health guidetomalariapharmacology.orgfishersci.sefishersci.caamericanelements.comthetapeptides.com. However, it is noted that there can be differences in the transcriptional stimulation of PYY between human and murine models, suggesting species-specific variations in response americanelements.com.

Genes within Epigenetic Regulatory Machinery (e.g., hdac11, ehmt2, dicer1)

Butyrate's function as an epigenetic regulator extends to influencing the expression of genes involved in the epigenetic machinery itself. Studies, such as those conducted in European sea bass, have demonstrated that dietary supplementation with butyrate can lead to significant changes in the expression levels of genes like hdac11, ehmt2, and dicer1 nih.govwikipedia.orgnih.govwikipedia.orgwikipedia.org. These genes encode proteins with critical roles in epigenetic regulation. hdac11 (histone deacetylase 11) is involved in modifying core histone octamer packing and controlling histone methyltransferase complexes nih.govwikipedia.orgnih.gov. ehmt2 (euchromatic histone-lysine N-methyltransferase 2) is a histone methyltransferase that can repress transcription nih.govwikipedia.orgnih.gov. dicer1 (double-stranded RNA-specific endoribonuclease) encodes a protein involved in processing small RNAs that repress gene expression nih.govwikipedia.orgnih.gov. Changes in the expression of these genes upon butyrate treatment highlight the intricate ways in which butyrate can modulate the epigenetic landscape, affecting downstream gene expression patterns nih.govwikipedia.orgnih.gov.

Proteomic Analysis of this compound-Induced Changes

Proteomic analysis provides a broader view of the cellular response to compounds by identifying changes in protein abundance and modifications. While extensive proteomic studies specifically on this compound are emerging, research on butyrate and other lysine modifications offers insights into potential areas of impact. Proteomic analysis has been used to understand how bacteria produce butyrate from lysine, identifying that genes involved in this metabolic pathway are induced under lysine growth conditions fishersci.beciteab.com. More broadly, proteomic approaches, including quantitative proteomics, have been employed to characterize lysine modifications like β-hydroxybutyrylation and acetylation in response to related metabolites, revealing impacts on various metabolic pathways and cellular processes flybase.orgnih.gov. These studies underscore the power of proteomic analysis in uncovering the downstream effects of butyrate and related compounds.

Identification of Differentially Expressed Proteins

Proteomic studies investigating the effects of butyrate or its derivatives often aim to identify proteins whose expression levels are altered by the treatment. For instance, quantitative proteomic analysis in the context of β-hydroxybutyrate exposure has identified differentially expressed proteins and proteins with altered modification levels flybase.org. Similarly, studies examining lysine acetylation in cells have identified numerous proteins with differential acetylation under specific conditions nih.gov. While direct data on differentially expressed proteins specifically induced by this compound is limited in the provided search results, studies using related compounds like zinc dibutyroyllysinate have employed techniques like RNA-seq to identify differentially expressed genes, indicating that such derivatives can indeed modulate gene and, consequently, protein expression profiles nih.gov. The identification of these differentially expressed proteins helps pinpoint the cellular pathways and functions most affected by the compound.

Characterization of Post-Translational Modifications on Non-Histone Proteins

Beyond changes in protein expression levels, butyrate and related compounds are known to influence post-translational modifications (PTMs), particularly on lysine residues. While histone modifications like lysine acetylation and butyrylation are well-studied aspects of butyrate's epigenetic activity cenmed.comnih.govlabsolu.ca, there is increasing recognition of PTMs on non-histone proteins nih.govcenmed.comfishersci.atzhanggroup.org. Lysine acetylation, initially discovered on histones, is now known to occur on a wide range of non-histone proteins, affecting their function, stability, and interactions nih.govcenmed.comfishersci.at. Studies have identified specific non-histone proteins, such as p53, p300, and CREB-binding protein (CBP), as substrates for lysine modifications like propionylation, suggesting potential overlap in the enzymes regulating different lysine acylations . While direct evidence for lysine butyrylation on a wide range of non-histone proteins specifically induced by this compound is still an active area of research, the established role of butyrate as an HDAC inhibitor implies its potential to influence the acetylation status of numerous non-histone substrates, thereby impacting diverse cellular processes fishersci.atzhanggroup.org. Research using antibodies against butyryllysine has detected lysine isobutyrylation on histones, but did not observe significant changes in non-histone protein isobutyrylation under the specific experimental conditions with isobutyrate nih.gov. This highlights the complexity and specificity of different lysine modifications and the need for further research into the effects of this compound on non-histone protein PTMs.

Preclinical Biological Activities in in Vitro and in Vivo Non Human Models

In Vivo Studies in Non-Human Animal Models

Modulation of Systemic Metabolic Parameters and Energy Expenditure

Studies in animal models, particularly those involving high-fat diets (HFD), have investigated the impact of butyrate (B1204436) on metabolic parameters and energy expenditure. Butyrate supplementation has shown potential in counteracting diet-induced obesity and improving related metabolic alterations.

Research indicates that butyrate can influence body weight gain and fat accumulation in HFD-fed mice. For instance, studies have observed a reduction in body weight gain and fat mass in rodents on a HFD when supplemented with butyrate nih.govmdpi.comnih.govfrontiersin.org. This effect may be partly attributed to increased energy expenditure and reduced metabolic efficiency nih.gov.

Butyrate has also been shown to affect serum metabolic parameters. In HFD mice, elevated levels of triglycerides and cholesterol were observed, and butyrate administration significantly reduced these levels, demonstrating a lipid-lowering effect. nih.gov. Furthermore, butyrate treatment decreased leptin levels and restored adiponectin levels in HFD-treated mice nih.gov.

The mechanisms underlying these metabolic effects are being explored. Butyrate is suggested to play a role in promoting fatty acid oxidation mdpi.com. Studies have also indicated that butyrate can stimulate thermogenesis, particularly in brown adipose tissue (BAT), through the upregulation of uncoupling protein-1 (UCP1) expression, thereby increasing energy expenditure frontiersin.orgnih.gov. The lysine (B10760008) specific demethylase 1 (LSD1) has been identified as a mediator in butyrate-induced thermogenesis in adipose tissue in mice nih.gov.

Data from studies on the metabolic effects of butyrate in HFD-fed mice include observations on body weight, fat accumulation, and serum lipid profiles.

ParameterHFD Group (Control)Butyrate-Supplemented HFD GroupObservationSource
Body Weight GainIncreasedReducedButyrate mitigates weight gain. nih.govmdpi.comnih.govfrontiersin.org
Fat AccumulationIncreasedReducedButyrate reduces fat mass. mdpi.comnih.govfrontiersin.org
Serum TriglyceridesIncreasedReducedButyrate has a lipid-lowering effect. nih.gov
Serum CholesterolIncreasedReducedButyrate has a lipid-lowering effect. nih.gov
Serum LeptinIncreasedDecreasedButyrate reduces leptin levels. nih.gov
Serum AdiponectinReducedRestoredButyrate restores adiponectin levels. nih.gov
Energy Expenditure-IncreasedButyrate increases energy expenditure. nih.govfrontiersin.org
BAT Thermogenesis-IncreasedButyrate stimulates thermogenesis. frontiersin.orgnih.gov
Hepatic GluconeogenesisIncreasedReducedButyrate reduces glucose production in liver. nih.gov
Insulin (B600854) ResistanceIncreasedReducedButyrate improves insulin sensitivity. frontiersin.orgnih.govmdpi.comfrontiersin.org

Butyrate's influence on insulin sensitivity has also been noted in diabetic mice models, where it reduced gluconeogenesis, glycated hemoglobin (HbA1c), and insulin resistance nih.gov. It has been suggested that butyrate may improve hepatic insulin sensitivity by increasing the expression of glucose transporter 2 and the insulin receptor, as well as enhancing mitochondrial dynamics and efficiency nih.gov.

Investigation of Neurobiological Effects and the Gut-Brain Axis

The gut-brain axis is a complex communication system, and preclinical research has explored how gut-derived metabolites like butyrate might influence neurobiological functions. Butyrate is recognized as a modulator of neurological health via its interaction with this axis nih.govmdpi.com.

Studies in animal models have investigated the neuroprotective effects of butyrate. Butyrate has been shown to alleviate neuroinflammation and enhance synaptic plasticity in animal models of neurological disorders, including Alzheimer's and Parkinson's disease nih.gov. Its neuroprotective effects are suggested to be mediated through mechanisms such as the activation of specific G-protein-coupled receptors (GPCRs), including FFAR3 and GPR109a, and the inhibition of histone deacetylases (HDACs) nih.govmdpi.com. Butyrate is considered a potent HDAC inhibitor nih.govmdpi.comresearchgate.netfrontiersin.org.

Research indicates that butyrate can influence neuroinflammation by modulating microglia in the brain nih.gov. In a mouse model of cerebral ischaemic injury, butyrate reduced neuroinflammation by inhibiting HDAC, which in turn altered the gene initiation of histone-3-lysine 9-acetylation (H3K9ac) in microglia nih.gov.

Butyrate has also been linked to improved cognitive function and memory in animal models frontiersin.org. In models of Alzheimer's disease, butyrate supplementation improved memory function and elevated the expression of genes associated with cognitive learning by inhibiting HDAC frontiersin.org.

The gut microbiota and its metabolites, including butyrate, can influence neurogenesis frontiersin.org. Butyrate has been shown to elevate hippocampal neurogenesis in pigs frontiersin.org. Furthermore, SCFAs like butyrate have been demonstrated to protect and enhance the integrity of the blood-brain barrier (BBB), which is crucial for maintaining the brain's microenvironment homeostasis frontiersin.orgfrontiersin.org. Studies in germ-free mice have shown that the absence of gut microbiota leads to increased BBB permeability, evidenced by reduced expression of tight junction proteins; this was reversed by direct treatment with butyrate frontiersin.org.

Data points related to neurobiological effects in animal models include changes in inflammatory markers, cognitive performance, and markers of neurogenesis and BBB integrity.

ParameterControl GroupButyrate Treatment GroupObservationSource
Brain IL-1β LevelsHigherLowerButyrate reduces brain inflammation. nih.govresearchgate.net
Brain TNF-α LevelsHigherLowerButyrate reduces brain inflammation. nih.govresearchgate.net
Brain BDNF LevelsLowerHigherButyrate increases neurotrophic factors. nih.govresearchgate.net
Cognitive FunctionImpairedImprovedButyrate improves cognitive performance. frontiersin.org
Hippocampal Neurogenesis-ElevatedButyrate promotes neurogenesis. frontiersin.org
BBB PermeabilityHigherReducedButyrate enhances BBB integrity. frontiersin.org
Tight Junction ProteinsReducedIncreasedButyrate increases BBB structural proteins. frontiersin.org
Histone Acetylation-IncreasedButyrate acts as an HDAC inhibitor. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org

The interaction with the gut-brain axis is further supported by findings that butyrate can influence the secretion of gut hormones involved in energy homeostasis and food intake, such as GLP-1 and PYY, in obese mice models nih.govnih.govfrontiersin.org.

Exploration of Organ-Specific Responses (e.g., Renal, Skin)

Beyond systemic metabolic and neurobiological effects, preclinical studies have also investigated the impact of butyrate on specific organs, such as the kidneys and skin, in non-human models.

Renal Responses:

Research has explored the potential protective effects of butyrate in various animal models of kidney injury and disease, including diabetic kidney disease (DKD), ischemia-reperfusion injury, and septic kidney injury nih.govmdpi.comspandidos-publications.com.

In models of DKD, exogenous butyrate has been shown to improve blood glucose and insulin resistance, and mitigate renal damage markers such as albuminuria, mesangial matrix accumulation, and renal fibrosis nih.gov. These effects are suggested to involve mechanisms like GPR43-mediated suppression of oxidative stress and NF-κB signaling nih.gov. Butyrate's role as an HDAC inhibitor is also implicated in its protective effects on kidney cells frontiersin.orgnih.govspandidos-publications.com. Studies have shown that butyrate can alleviate apoptosis of kidney cells in diabetic mice models spandidos-publications.com.

Butyrate has also demonstrated protective effects in acute kidney injury models by reducing apoptosis, increasing autophagy, and inhibiting reactive oxygen species (ROS) production spandidos-publications.com. In septic kidney injury models, butyrate treatment alleviated renal structural damage and reduced levels of inflammatory markers like TNF-α and IL-6 mdpi.com.

Data from renal studies in animal models include markers of kidney function, histological changes, and inflammatory markers.

ParameterControl GroupButyrate Treatment GroupObservationSource
Albuminuria (UACR)IncreasedReducedButyrate mitigates kidney damage. nih.gov
Mesangial Matrix AccumulationIncreasedReducedButyrate reduces structural damage. nih.gov
Renal FibrosisIncreasedReducedButyrate reduces scarring in the kidney. nih.gov
Kidney Cell ApoptosisIncreasedReducedButyrate protects kidney cells. spandidos-publications.com
Renal TNF-α LevelsIncreasedReducedButyrate reduces kidney inflammation. mdpi.com
Renal IL-6 LevelsIncreasedReducedButyrate reduces kidney inflammation. mdpi.com
CreatinineIncreasedDecreasedButyrate improves kidney function markers. mdpi.comspandidos-publications.com
Blood Urea NitrogenIncreasedDecreasedButyrate improves kidney function markers. mdpi.com
Oxidative Stress Markers (Renal)IncreasedReducedButyrate reduces oxidative damage in kidney. nih.govspandidos-publications.com

Skin Responses:

Preclinical investigations have also explored the effects of butyrate on skin health and inflammatory conditions in animal models. Butyrate has shown potential in modulating skin barrier function and inflammatory responses.

Topical application of butyrate has been reported to inhibit allergic contact inflammation in mouse models nih.gov. It has also shown potential in alleviating skin inflammation and reducing the expression of inflammatory factors related to psoriasis in animal models nih.gov.

Butyrate's beneficial effects on the skin barrier function in animal models of atopic dermatitis-like skin inflammation are suggested to be mediated by modifying the mitochondrial metabolism of epidermal keratinocytes news-medical.netmdpi.com. Butyrate and propionate (B1217596) have been shown to increase the expression of filaggrin (FLG) protein by inhibiting HDAC activity, which can help restore the function and permeability of the epidermal barrier nih.gov.

A novel compound, zinc dibutyroyllysinate (ZDL), which contains lysine and butyric acid moieties, has been investigated in a full-thickness human skin model. While this is an in vitro human model, the study provides insights into the potential skin-related activities of compounds incorporating lysine and butyrate. ZDL showed greater transcriptional bioactivity compared to lysine alone, increasing the expression of genes promoting epidermal differentiation and retinol (B82714) metabolism, while decreasing the expression of genes related to melanogenesis mdpi.com. ZDL also led to an increase in skin fibroblast extracellular matrix proteins, such as collagen I and collagen IV, and reduced melanin (B1238610) secretion in melanocytes mdpi.com.

Data points related to skin effects in animal models focus on inflammatory markers and skin barrier function.

ParameterControl GroupButyrate Treatment GroupObservationSource
Allergic Contact InflammationPresentInhibitedButyrate reduces inflammatory response. nih.gov
Skin Inflammation (Psoriasis model)PresentAlleviatedButyrate reduces inflammation severity. nih.gov
Inflammatory Factors (Skin)IncreasedReducedButyrate reduces pro-inflammatory markers. nih.gov
Skin Barrier FunctionImpairedImprovedButyrate enhances barrier integrity. nih.govnews-medical.netmdpi.com
Epidermal Keratinocyte Mitochondrial Metabolism-ModifiedButyrate influences cellular metabolism in skin. news-medical.netmdpi.com
Filaggrin (FLG) ExpressionReducedIncreasedButyrate improves skin barrier protein levels. nih.gov

These preclinical findings highlight the diverse biological activities associated with butyrate, and by extension, compounds like lysine butyrate, in non-human models, suggesting potential avenues for further research into their therapeutic applications.

Methodological Advancements and Research Techniques in Lysine Butyrate Studies

Omics Technologies for Comprehensive Analysis

Omics technologies provide a holistic view of biological systems by analyzing large sets of molecules. In the context of lysine (B10760008) butyrate (B1204436) research, these technologies are crucial for elucidating microbial pathways, understanding epigenetic modifications, and identifying molecular signatures.

Metagenomics and Metatranscriptomics for Microbial Pathway Elucidation

Metagenomics and metatranscriptomics are powerful tools for studying the genetic potential and active gene expression of microbial communities, respectively. These techniques are particularly relevant for understanding how gut microbes produce butyrate, including via the lysine pathway.

Research has shown that the human gut microbiome contains bacteria capable of producing butyrate through various pathways, including the lysine pathway. nih.govnih.govasm.orgmdpi.comfrontiersin.orgsci-hub.senih.gov Metagenomic analysis of fecal samples from healthy individuals has revealed that the lysine pathway is one of the prevalent butyrate synthesis pathways present in the gut microbiome, although the acetyl-CoA pathway is the most prevalent. nih.govsci-hub.senih.gov Approximately 11.2% of all detected butyrate synthesis pathways in a study of healthy individuals were attributed to the lysine pathway. sci-hub.senih.gov

Metatranscriptomics complements metagenomics by providing insights into which genes are actively being transcribed by the microbial community under specific conditions. Studies utilizing metatranscriptomics have identified the upregulation of lysine fermentation to butyrate in certain contexts, such as in disease-associated communities in the oral microbiome during periodontitis. frontiersin.orgasm.org This indicates that while the genetic potential for lysine-based butyrate production may exist, its actual activity can vary depending on the environmental conditions and the specific microbial species present. For example, Fusobacterium nucleatum, a bacterium found in the oral cavity, has been identified as being responsible for community lysine degradation to butyrate in some patients with periodontitis, with enhanced expression of genes involved in this pathway during the disease state. asm.org

The combined application of metagenomics and metatranscriptomics helps to move beyond simply identifying which microbes are present to understanding their functional activity and the specific metabolic pathways, like the lysine pathway for butyrate production, that are active in a given environment. nih.govbiorxiv.org

Epigenomic Profiling (ChIP-seq, ATAC-seq, CUT&Tag) for Chromatin Dynamics

Epigenomic profiling techniques are essential for investigating how lysine butyrate, as a potential source of butyrate, can influence gene expression through modifications to chromatin structure. Butyrate is known to act as a histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation, which generally promotes a more open chromatin structure and facilitates gene transcription. Lysine butyrylation (Kbu) is also recognized as a unique acyl lysine histone mark that can directly affect gene regulation. nih.govnews-medical.netbiorxiv.org

Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Assay for Transposase-Accessible Chromatin sequencing (ATAC-seq), and Cleavage Under Targets and Tagmentation (CUT&Tag) are employed to map histone modifications and assess chromatin accessibility on a genome-wide scale. nih.govnews-medical.netbiorxiv.orgactivemotif.com

Research utilizing these methods has demonstrated that short-chain fatty acids like butyrate can directly modify chromatin to regulate gene expression. nih.govnews-medical.net Studies combining histone post-translational modification profiling with ChIP-seq, CUT&Tag, and ATAC-seq have been used to understand the epigenetic regulatory function of butyrate and propionate (B1217596). nih.govnews-medical.netbiorxiv.org These studies have mapped the genome-wide location of butyryl-lysine modifications on histones H3 and H4 in various cell types, including colorectal cancer cells and normal cells, as well as in mouse intestines in vivo. nih.govnews-medical.netbiorxiv.org By correlating these marks with open chromatin regions (assessed by ATAC-seq) and gene expression (assessed by RNA-seq), researchers can gain insights into the functional impact of lysine butyrylation. nih.govnews-medical.netbiorxiv.org

Detailed research findings indicate that butyrate can increase chromatin accessibility and influence the expression of genes involved in various pathways, including those related to epithelial growth, differentiation, and oncogenic signaling pathways like Wnt/β-catenin and TGF-β. nih.govnews-medical.net For instance, butyrate treatment has been shown to affect chromatin structure and accessibility, and butyrylation on specific histone lysine residues (e.g., H4K5 and H4K8) has been linked to the direct stimulation of transcription. nih.gov

Data from such studies can be presented in tables detailing the genomic regions enriched for lysine butyrylation marks, the changes in chromatin accessibility upon butyrate treatment, and the correlation between these epigenetic changes and gene expression levels.

Proteomics and Metabolomics for Molecular Signatures

Proteomics and metabolomics are crucial for identifying the broader molecular changes induced by this compound or its constituent components (lysine and butyrate) within biological systems. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites.

These techniques can be used to identify protein and metabolite profiles that serve as molecular signatures associated with the presence or activity of this compound. For example, metabolomic analysis can quantify the levels of butyrate and other related metabolites in biological samples. mdpi.com Studies investigating the production of butyrate from lysine by specific gut bacteria have utilized techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to identify and quantify fermentation products, including butyrate and acetate (B1210297), derived from lysine. nih.govresearchgate.net

Proteomic analysis can reveal changes in protein expression or post-translational modifications (PTMs), such as lysine butyrylation on non-histone proteins, which may be influenced by this compound. Mass spectrometry-based proteomics is a common approach for identifying and quantifying proteins and their modifications. mdpi.comacs.orgfrontiersin.org Research has utilized proteomics to study the metabolic mechanisms of bacteria under butyrate stress and to identify differentially expressed proteins in tissues affected by butyrate. frontiersin.orgplos.org

A combined metabolomic and proteomic approach can provide a more comprehensive understanding of the biological impact of this compound, linking changes in metabolite concentrations to alterations in protein expression and function. mdpi.comfrontiersin.org For instance, studies have used these combined approaches to investigate the metabolic and proteomic profiles in tissues in response to dietary changes affecting butyrate levels. frontiersin.org While direct studies on this compound using these combined omics approaches may be emerging, the application of these techniques to study butyrate and lysine individually provides a strong foundation for future research on the compound itself.

An example of metabolomic findings related to butyrate production from lysine is the identification and quantification of fermentation products by Intestinimonas AF211 grown on L-lysine. nih.govresearchgate.net

Table 1: Fermentation Products of Intestinimonas AF211 Grown on L-lysine

SubstrateInitial Concentration (mM)ProductFinal Concentration (mM)
L-lysine16.8 ± 0.4Butyrate14.2 ± 0.6
Acetate15.6 ± 0.7
NH₃22.1 ± 0.5

Based on data from Ref. nih.govresearchgate.net

Proteomic studies have also identified lysine butyrylation as a post-translational modification in bacteria, highlighting the relevance of studying lysine acylation beyond histones. acs.org

Advanced In Vitro and Ex Vivo Model Systems

Beyond traditional cell culture, advanced in vitro and ex vivo models offer more physiologically relevant systems to study the effects of this compound.

Organoid Models for Replicating Complex Tissue Environments

Organoid models are three-dimensional tissue cultures derived from stem cells or primary tissues that self-organize to recapitulate key structural and functional aspects of the original organ. frontiersin.orgfrontiersin.org These models, particularly intestinal organoids, provide a valuable platform for studying the interactions of microbial metabolites like butyrate with the host epithelium in a more complex and physiologically relevant environment than conventional 2D cell cultures. frontiersin.orgfrontiersin.orgnih.gov

Organoids derived from intestinal stem cells can form crypt-villus structures containing various intestinal cell types. frontiersin.org This complexity allows researchers to investigate how this compound or butyrate produced from it affects different cell populations within the epithelium, including intestinal stem cells and differentiated cells like colonocytes.

Research using organoid models has investigated the effects of butyrate on intestinal epithelial cells. For example, studies using human intestinal organoids have shown that butyrate can influence cell differentiation, such as restricting tuft cell differentiation. nih.gov Organoid models have also been used to study the impact of sodium butyrate on colorectal cancer organoids, revealing effects on apoptosis and signaling pathways. frontiersin.org

While specific studies on this compound using organoids may be limited, the successful application of organoid models to study butyrate's effects on the intestinal epithelium demonstrates their potential for future research on this compound. Organoids can be used to assess the bioavailability and metabolism of this compound within the tissue, its impact on epithelial barrier function, and its influence on cell proliferation, differentiation, and signaling pathways in a context that closely mimics the in vivo situation. frontiersin.org

Co-Culture Systems for Studying Microbial-Host Cell Interactions

Co-culture systems involve growing different cell types or microbes together in a shared environment to study their interactions. These systems are particularly useful for investigating the interplay between gut microbes that produce butyrate from lysine and host intestinal cells, or for studying the effects of this compound on interactions between different cell types.

Co-culture models can be designed to simulate the intestinal environment, bringing together specific butyrate-producing bacteria (including those utilizing the lysine pathway) and intestinal epithelial cells. This allows researchers to study the production of butyrate from lysine by the microbes in the presence of host cells and to assess the subsequent effects of the produced butyrate or this compound itself on host cell behavior, gene expression, and function.

Studies have utilized co-culture systems to investigate the metabolic interactions between different bacterial species involved in butyrate production. nih.gov Co-culturing of Faecalibacterium prausnitzii with Bifidobacterium catenulatum, for instance, has been shown to result in higher butyrate production. nih.gov While this example focuses on microbial-microbial interactions, the principle extends to microbial-host cell co-cultures.

Furthermore, co-culture systems involving host cells and immune cells can be used to study the immunomodulatory effects of this compound. Research on butyrate has utilized co-culture of colorectal cancer cells with immune cells (e.g., CD8+ T-cells) to investigate how butyrate affects immune cell-mediated killing of cancer cells. elsevier.es These types of co-culture systems could be adapted to study the effects of this compound on immune responses in the context of the intestinal epithelium or other relevant tissues.

Co-culture models provide a controlled environment to dissect the complex interactions that occur in vivo, allowing researchers to specifically investigate the impact of this compound on microbial metabolism, host cell responses, and the dynamic interplay between these components.

Microphysiological Systems (Organs-on-a-Chip)

Microphysiological systems, often referred to as "organs-on-a-chip," represent a cutting-edge in vitro technology that allows for the recapitulation of key physiological functions and interactions in a controlled microenvironment. These systems are particularly valuable for studying complex biological interfaces, such as the gut epithelium and its interaction with the gut microbiome emulatebio.comnih.gov. While direct studies specifically on this compound using organ-on-a-chip models are not extensively detailed in the provided literature, this technology is highly relevant for investigating the environment where lysine is metabolized into butyrate by gut bacteria and where butyrate exerts its effects on host cells emulatebio.comnih.gov.

Organ-on-a-chip models can incorporate human intestinal cells co-cultured with complex human gut microbiota under dynamic conditions that mimic the intestinal environment, including peristalsis-like mechanical forces and controlled oxygen levels emulatebio.com. This allows researchers to study host-microbe metabolic interactions and the impact of microbial metabolites, such as short-chain fatty acids (SCFAs) like butyrate, on intestinal barrier function, immune responses, and gene expression nih.gov. For instance, studies using gut-on-a-chip models have demonstrated that microbial fermentation leading to increased butyrate production can improve intestinal barrier integrity and reduce pro-inflammatory cytokine release in human colon tissue explants nih.gov.

The application of organ-on-a-chip technology provides a platform to investigate how different microbial communities, including those known to convert lysine to butyrate, interact with the intestinal epithelium. This can help elucidate the local effects of lysine metabolism and butyrate production without the complexity of a whole animal model, offering a more human-relevant in vitro system compared to conventional cell cultures emulatebio.com.

Specialized Non-Human Animal Models

Non-human animal models play a crucial role in studying the in vivo effects and metabolic fate of compounds like this compound and its precursors or related metabolites. Specialized animal models, particularly those involving controlled microbial environments or genetic modifications, offer unique advantages for dissecting complex biological processes.

Gnotobiotic and Germ-Free Models for Defined Microbial Studies

Gnotobiotic and germ-free animal models are invaluable tools for studying the specific roles of the gut microbiome in the metabolism of compounds like lysine and the subsequent production of butyrate. Germ-free mice, raised in a sterile environment without any microorganisms, can be colonized with specific, defined microbial communities (gnotobiotic models) sdstate.eduannualreviews.org. This allows researchers to isolate the effects of particular bacteria or consortia on host physiology and metabolism.

Genetically Engineered Models for Specific Pathway Dissection

Genetically engineered animal models, such as knockout or transgenic mice, are utilized to investigate the specific molecular mechanisms and pathways through which compounds or their metabolites exert their effects. In the context of this compound research, while direct studies on the compound itself in these models are not prominently highlighted, genetically engineered models are extensively used to understand the functions of butyrate, a key metabolite derived from lysine.

For instance, knockout mouse models for receptors like GPR41 and GPR43, which are activated by SCFAs including butyrate, have been used to study the role of these receptors in mediating butyrate's effects on energy metabolism and gut homeostasis nih.gov. Similarly, models with adipose-specific knockout of enzymes like LSD1 (lysine specific demethylase 1), which is influenced by butyrate, have been used to dissect the mechanisms of butyrate-mediated thermogenesis nih.gov. Studies using genetically modified mice have also explored the impact of butyrate on conditions like obesity and insulin (B600854) sensitivity, revealing the involvement of specific signaling pathways nih.govfrontiersin.orgmdpi.com. These models allow for the targeted disruption or overexpression of genes involved in pathways responsive to butyrate, helping to delineate the precise molecular targets and downstream consequences relevant to the metabolic outcomes of lysine conversion to butyrate.

Analytical Chemistry Techniques for Metabolic Tracing and Quantification

Understanding the metabolic fate of lysine and the production of butyrate requires sensitive and specific analytical chemistry techniques to identify and quantify compounds and trace metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural identification and quantification of metabolites in biological samples. In the study of lysine metabolism and butyrate production, NMR, particularly using isotopically labeled substrates, is crucial for tracing metabolic pathways nih.govresearchgate.netresearchgate.netmdpi.comnih.govplos.orgchemrxiv.org.

By using 13C-labeled lysine, researchers can track which carbon atoms of lysine are incorporated into the end-product, butyrate, and identify intermediate metabolites nih.govresearchgate.netresearchgate.net. This allows for the detailed elucidation of the biochemical steps involved in the conversion pathway. For example, 1H-decoupled 13C-NMR spectroscopy has been used to analyze culture supernatants of bacteria grown with L-[6-13C]lysine, revealing the formation of [4-13C]butyrate, [2-13C]acetate, and [2-13C]butyrate, thereby mapping the specific carbon flow from lysine to these products nih.govresearchgate.netresearchgate.net.

Here is an example of data that might be presented from an NMR study on lysine conversion:

Labeled Lysine SubstrateDetected 13C-Labeled Products (Example)Technique UsedReference
L-[6-13C]lysine[4-13C]butyrate, [2-13C]acetate, [2-13C]butyrate1H-decoupled 13C-NMR nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable analytical technique for the separation, identification, and quantification of a wide range of metabolites in complex biological matrices. LC-MS offers high sensitivity and specificity, making it suitable for metabolite profiling and targeted analysis.

In the context of lysine and butyrate research, LC-MS is used to quantify lysine, butyrate, and other related metabolites in various samples, including cell cultures, animal tissues, and biological fluids nih.govmdpi.comhelsinki.fi. LC-MS/MS (tandem mass spectrometry) provides even greater specificity by fragmenting ions and detecting specific product ions, which is particularly useful for confirming the identity of compounds and quantifying them accurately nih.govresearchgate.netresearchgate.net.

LC-MS can be applied to study the levels of lysine and butyrate in samples from gnotobiotic animal studies to assess the impact of specific microbes on their concentrations. It is also used in studies investigating post-translational modifications like lysine acylation, which can be influenced by butyrate levels nih.govresearchgate.netfrontiersin.orgbiorxiv.orgbiorxiv.org. While the direct application of LC-MS specifically for "this compound" as a single compound is less highlighted than for the lysine-to-butyrate pathway or butyrate itself in the provided snippets, LC-MS-based metabolomics is a standard method for comprehensive analysis of metabolites in biological systems relevant to this area of research.

Here is an example of how LC-MS might be used to quantify metabolites:

AnalyteSample TypeDetection MethodPurpose (Example)Reference
LysineFecesLC-MSAssess microbial metabolism impact nih.gov
ButyrateFecesGC-MS (related to LC-MS)Quantify SCFA production mdpi.com
FructoselysineCulture supernatantLC-MS/MSStudy microbial substrate utilization helsinki.fi

Future Directions and Emerging Research Avenues for Lysine Butyrate

Identification and Characterization of Novel Lysine (B10760008) Butyrate-Specific Receptors and Transporters

Understanding how lysine butyrate (B1204436) interacts with cellular machinery is crucial for defining its therapeutic potential. Research in this area aims to identify and characterize specific receptors and transporters that may preferentially bind or transport lysine butyrate compared to butyrate or lysine alone. While butyrate is known to interact with G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, and is transported by monocarboxylate transporters (MCT1, SMCT1) mdpi.comnih.govfrontiersin.orgmdpi.comelsevier.es, it is not yet fully understood if the lysine moiety in this compound influences these interactions or facilitates binding to novel, as-yet-unidentified receptors or transporters. Future studies employing techniques such as ligand binding assays, transport studies in various cell lines and primary tissues, and structural biology approaches are needed to clarify these interactions. Identifying this compound-specific entry mechanisms could pave the way for targeted delivery strategies and a better understanding of its tissue-specific effects.

Exploration of Non-Histone Protein Lysine Butyrylation and its Functional Significance

Lysine butyrylation (Kbu) is a post-translational modification (PTM) that involves the covalent attachment of a butyryl group to lysine residues in proteins. While initially discovered on histones, regulating gene expression and chromatin dynamics, it is now recognized to occur on a wide range of non-histone proteins in both animals and plants nih.gov. Butyrylation can affect protein function, stability, localization, and interactions mdpi.com. Research into non-histone protein lysine butyrylation is an emerging field. Future directions for this compound research include investigating whether this compound specifically influences the butyrylation status of particular non-histone proteins. Identifying these targets and understanding the functional consequences of their butyrylation by this compound could reveal novel signaling pathways and biological processes regulated by this compound. Techniques such as mass spectrometry-based proteomics are essential for identifying butyrylated non-histone proteins. Studies have shown that butyrylation levels can be altered in various conditions, including diabetes and cancer nih.gov. Exploring the impact of this compound on non-histone protein butyrylation in specific disease contexts could uncover new therapeutic targets.

Development of Advanced Delivery Strategies for this compound to Specific Tissues

The efficacy of any therapeutic compound is heavily dependent on its ability to reach the target tissue at sufficient concentrations. For this compound, particularly if aiming for effects beyond the colon, where butyrate is primarily produced by gut microbiota mdpi.commdpi.com, developing advanced delivery strategies is crucial. Oral administration of butyrate can face challenges related to its absorption and rapid metabolism frontiersin.org. Strategies such as microencapsulation have been explored for other butyrate forms like sodium butyrate to improve targeted delivery to the intestine mdpi.comnih.gov. Future research should focus on developing and evaluating similar or novel delivery systems specifically for this compound. This could include targeted nanoparticles, liposomes, or other carrier systems designed to protect this compound from degradation, enhance its absorption, and facilitate its accumulation in specific tissues or organs where its therapeutic effects are desired. Comparative pharmacokinetic studies evaluating different delivery methods for this compound are essential to optimize its bioavailability and tissue distribution.

Application of Systems Biology and Network Pharmacology Approaches for Integrative Analysis

The biological effects of this compound are likely mediated through complex interactions involving multiple proteins, pathways, and cellular processes. Systems biology and network pharmacology approaches are powerful tools for analyzing these intricate relationships in an integrated manner researchgate.netrsc.org. Future research should utilize these approaches to gain a holistic understanding of how this compound impacts biological systems. This could involve integrating data from transcriptomics, proteomics, metabolomics, and epigenomics studies to construct molecular interaction networks and identify key nodes and pathways influenced by this compound. Network pharmacology can help predict potential therapeutic targets and off-target effects, as well as identify synergistic interactions with other compounds. Applying these integrative approaches can provide a more comprehensive picture of this compound's mechanisms of action and potential therapeutic applications.

Comparative Studies of this compound with Other Butyrate Forms on Biological Outcomes

Butyrate exists in various forms, including sodium butyrate, tributyrin (B1683025), and those produced by the gut microbiota mdpi.comresearchgate.netjournalofexerciseandnutrition.com. While these forms share the butyrate moiety, their chemical structures, metabolism, and potentially their biological effects can differ. Comparative studies are essential to determine whether this compound offers distinct advantages or exhibits different biological activities compared to other butyrate formulations. Recent pharmacokinetic studies have begun to compare this compound with sodium butyrate and tributyrin, indicating differences in bioavailability and systemic appearance researchgate.netjournalofexerciseandnutrition.com.

Table 1: Comparative Pharmacokinetic Parameters of Butyrate Forms

Butyrate FormAUC₀₋₂₁₀ (µg/mL/min)Cmax (µg/mL)Tmax (min)
This compound189 ± 3064.53 ± 7.5620.0 ± 0.0
Sodium Butyrate144 ± 2142.51 ± 4.1322.5 ± 7.91
Tributyrin108 ± 1900.91 ± 1.6551.5 ± 21.7

Data are presented as Mean ± SD. AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration. researchgate.netjournalofexerciseandnutrition.com

Future research should extend these comparisons to evaluate the effects of this compound versus other butyrate forms on specific biological outcomes in relevant in vitro and in vivo models. This could include studies on their impact on gut health, inflammation, metabolic parameters, epigenetic modifications, and disease progression in various conditions where butyrate is known to have beneficial effects. Such studies will help determine the specific therapeutic niches where this compound may be most effective.

Q & A

Q. What are the primary biochemical pathways through which lysine butyrate exerts its physiological effects?

this compound combines the amino acid lysine with butyrate, a short-chain fatty acid (SCFA). Butyrate is a key energy source for colonocytes and modulates gene expression via histone deacetylase (HDAC) inhibition. Lysine may enhance solubility or cellular uptake. Methodologically, researchers can:

  • Use in vitro cell models (e.g., Caco-2 colonocytes) to assess metabolic flux via isotopic labeling (e.g., 13C^{13}\text{C}-butyrate).
  • Perform chromatin immunoprecipitation (ChIP) to evaluate histone acetylation changes, referencing sodium butyrate as a positive control .

Q. How can researchers synthesize and characterize this compound for experimental use?

Synthesis typically involves neutralizing butyric acid with lysine in aqueous conditions. Key steps include:

  • Purification : Recrystallization or column chromatography to ensure ≥95% purity.
  • Characterization : NMR (1H^1\text{H}, 13C^{13}\text{C}) for structural confirmation, HPLC for purity, and mass spectrometry for molecular weight validation.
  • Stability testing : Assess degradation under varying pH/temperature using accelerated stability protocols .

Q. What in vivo models are suitable for studying this compound’s effects on gut health?

  • Rodents : Limited for colonic fermentation studies due to rapid SCFA absorption; use cannulated models for direct luminal sampling.
  • Pigs/Dogs : Preferred for translational studies, as their gastrointestinal physiology closely resembles humans.
  • Experimental design : Include factorial designs (e.g., diet × challenge) to isolate butyrate-specific effects (see Table 1) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported efficacy across studies?

Discrepancies often arise from:

  • Dosage variability : Establish dose-response curves (e.g., 0.1–10 mM in vitro; 1–5% dietary inclusion in vivo).
  • Microbiome heterogeneity : Control for baseline microbiota using gnotobiotic models or metagenomic sequencing.
  • Analytical limitations : Combine direct (e.g., luminal SCFA measurement via GC-MS) and indirect methods (fecal butyrate as a proxy) .

Q. What experimental strategies optimize this compound delivery to target tissues while minimizing off-target effects?

  • Encapsulation : Use lipid-based nanoparticles or pH-sensitive coatings to enhance colonic delivery.
  • Co-administration : Pair with prebiotics (e.g., resistant starch) to synergize butyrate production.
  • Pharmacokinetic profiling : Conduct time-course studies measuring plasma/tissue butyrate levels via LC-MS .

Q. How can multi-omics approaches resolve mechanistic uncertainties in this compound research?

Integrate:

  • Transcriptomics : RNA-seq to identify butyrate-regulated genes (e.g., MCT1 for transport, HES1 for differentiation).
  • Metabolomics : Track butyrate metabolism via 13C^{13}\text{C}-flux analysis.
  • Epigenomics : ATAC-seq or MeDIP-seq to map chromatin accessibility changes .

Data Contradiction Analysis and Reproducibility

Q. Why do studies report conflicting data on this compound’s anti-inflammatory effects?

  • Cell type specificity : Butyrate exhibits pro- or anti-inflammatory effects depending on immune cell subset (e.g., Treg vs. Th17).
  • Experimental context : Inflammatory outcomes vary with disease models (e.g., DSS-induced colitis vs. CRC xenografts).
  • Solution : Standardize models and include positive controls (e.g., 5-ASA for colitis) .

Tables for Methodological Reference

Table 1 : Factorial Design for In Vivo this compound Studies (adapted from )

GroupDietChallenge (E. coli K88)Key Metrics
1ControlNoBaseline SCFA, histology
22 kg/T uncoated butyrateNoButyrate uptake, gene expression
32 kg/T coated butyrateYesInflammation markers, microbiota

Table 2 : Analytical Techniques for Butyrate Quantification

MethodSensitivitySample TypeLimitations
GC-MS0.1 µMLuminal fluidRequires derivatization
HPLC1 µMSerumLow resolution for SCFAs
13C^{13}\text{C}-NMR10 µMFecesExpensive equipment

Guidance for Reproducible Research

  • Data sharing : Deposit raw omics data in repositories like GEO or MetaboLights.
  • Protocol details : Report exact lysine-butyratesalt ratios, vehicle solvents, and animal husbandry conditions.
  • Negative controls : Include butyrate-free groups and HDAC inhibitors (e.g., trichostatin A) to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.